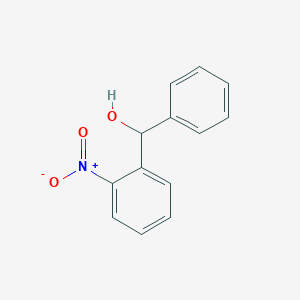
(2-Nitrophenyl)(phenyl)methanol
Descripción general
Descripción
“(2-Nitrophenyl)(phenyl)methanol” is a chemical compound with the CAS Number: 5176-12-5 . It has a molecular weight of 229.24 and its IUPAC name is (2-nitrophenyl)(phenyl)methanol . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for “(2-Nitrophenyl)(phenyl)methanol” is 1S/C13H11NO3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9,13,15H . This compound contains a total of 29 bonds, including 18 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 nitro group (aromatic), 1 hydroxyl group, and 1 secondary .Chemical Reactions Analysis
Compounds based on a (2-nitrophenyl)methanol scaffold have been shown to be promising inhibitors of PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa .Physical And Chemical Properties Analysis
“(2-Nitrophenyl)(phenyl)methanol” is a solid or semi-solid or lump or liquid at room temperature .Aplicaciones Científicas De Investigación
Inhibition of PqsD in Pseudomonas aeruginosa
Recent studies have highlighted compounds based on a (2-Nitrophenyl)methanol scaffold as promising inhibitors of PqsD, a key enzyme in the biosynthesis of signal molecules for cell-to-cell communication in Pseudomonas aeruginosa. These compounds have shown anti-biofilm activity and a tight-binding mode of action .
Potential Use in Fluorophore Introduction
The compound has been mentioned in the context of releasing amines that serve as a starting point for introducing fluorophores .
Mecanismo De Acción
Target of Action
The primary target of (2-Nitrophenyl)(phenyl)methanol is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the quorum sensing (QS) system of the bacteria, which allows them to behave collectively rather than as individuals .
Mode of Action
(2-Nitrophenyl)(phenyl)methanol interacts with its target, PqsD, by inhibiting its function . This inhibition disrupts the QS system, preventing the bacteria from coordinating their actions and behaviors . The most promising molecule displayed anti-biofilm activity and a tight-binding mode of action .
Biochemical Pathways
The inhibition of PqsD by (2-Nitrophenyl)(phenyl)methanol affects the production of signal molecules HHQ and PQS in P. aeruginosa . These molecules are part of the QS system and are crucial for the bacteria’s collective behavior . By inhibiting PqsD, the compound disrupts these pathways and their downstream effects, including biofilm formation .
Result of Action
The result of the action of (2-Nitrophenyl)(phenyl)methanol is the disruption of the QS system in P. aeruginosa, leading to a decrease in biofilm formation . This can potentially reduce the bacteria’s resistance to antibiotics and make them more susceptible to treatment .
Safety and Hazards
Direcciones Futuras
Recent studies have shown that compounds based on a (2-nitrophenyl)methanol scaffold are promising inhibitors of PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . The most promising molecule displayed anti-biofilm activity and a tight-binding mode of action . This discovery provides new perspectives towards the application of PqsD inhibitors as anti-infectives .
Propiedades
IUPAC Name |
(2-nitrophenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9,13,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHHQWUKHCUKLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339366 | |
| Record name | (2-Nitrophenyl)(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5176-12-5 | |
| Record name | (2-Nitrophenyl)(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



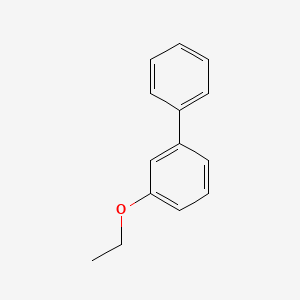
![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol](/img/structure/B1618643.png)
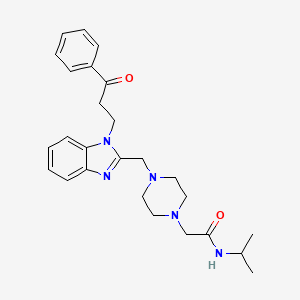

![Benzenamine, 2-methoxy-5-methyl-4-[(4-nitrophenyl)azo]-](/img/structure/B1618648.png)
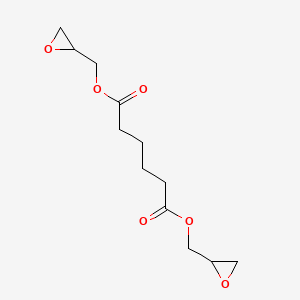

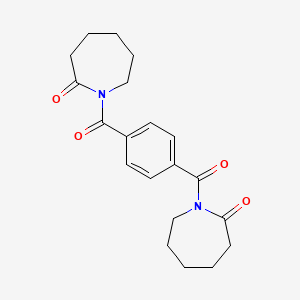


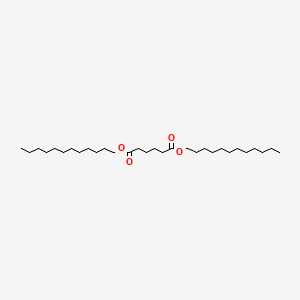
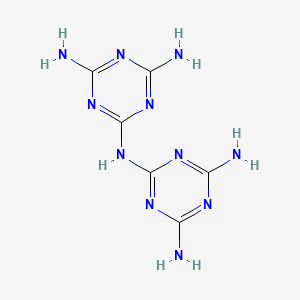
![Benzenamine, 4-[(6-methoxy-2-benzothiazolyl)azo]-N,N-dimethyl-](/img/structure/B1618660.png)
![1,2,4-Triazolo[4,3-a]pyrimidin-5-ol, 7-methyl-](/img/structure/B1618662.png)